molecular formula C23H24N4O2S B2646705 N-(2,3-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946219-53-0

N-(2,3-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2646705
CAS RN: 946219-53-0
M. Wt: 420.53
InChI Key: GJBWUGVDZNIVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

Research on heterocyclic derivatives, such as pyrimidinones and oxazinones, indicates the significance of these compounds in scientific research, especially for their antimicrobial activities. The synthesis of these derivatives involves strategic chemical reactions utilizing starting materials like citrazinic acid for developing compounds with potential as antimicrobial agents Hossan et al., 2012.

Antimicrobial and Anti-inflammatory Applications

A series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized from citrazinic acid exhibited significant antimicrobial screening results, comparable to reference drugs like streptomycin and fusidic acid Amr et al., 2007. Additionally, certain compounds have demonstrated good anti-inflammatory activity, which could be beneficial in the development of new therapeutic agents for treating inflammation-related disorders.

Synthesis and Docking Studies for Anticonvulsant Agents

The synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives aimed at exploring potential anticonvulsants showcases the application of heterocyclic chemistry in addressing neurological disorders. Molecular docking studies to evaluate the interaction with biotargets such as GABA receptors further exemplify the compound's relevance in neuropharmacological research Severina et al., 2020.

Novel Heterocyclic Synthesis via Microwave Irradiation

The innovative synthesis of pyrimidine-linked pyrazole heterocyclic compounds through microwave irradiation highlights the advancement in synthetic methodologies, contributing to the efficient production of compounds with potential insecticidal and antibacterial activities Deohate and Palaspagar, 2020.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-15-7-5-10-19(16(15)2)25-21(28)14-30-22-18-9-6-11-20(18)27(23(29)26-22)13-17-8-3-4-12-24-17/h3-5,7-8,10,12H,6,9,11,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBWUGVDZNIVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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